molecular formula C16H25NO8 B5198321 (2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate

(2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate

Cat. No. B5198321
M. Wt: 359.37 g/mol
InChI Key: ZDZVTGBJGBUYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate, also known as Moxisylyte, is a vasodilator drug that is used to treat various medical conditions. It was first synthesized in the 1960s and has since been extensively studied for its pharmacological properties.

Mechanism of Action

(2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate works by inhibiting the uptake of calcium ions into smooth muscle cells, which leads to relaxation of the blood vessels. This results in increased blood flow and reduced blood pressure. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of L-type calcium channels.
Biochemical and Physiological Effects:
(2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of nitric oxide, which is a potent vasodilator. It also reduces the production of endothelin-1, which is a potent vasoconstrictor. These effects contribute to the overall vasodilatory effects of (2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate.

Advantages and Limitations for Lab Experiments

(2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. It also has a well-established mechanism of action and has been extensively studied, which makes it a reliable tool for studying vasodilation and related processes. However, there are also some limitations to its use. For example, it can be difficult to control the concentration of (2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate in vitro, which can make it challenging to accurately measure its effects.

Future Directions

There are several future directions for research on (2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate. One potential area of focus is the development of more selective and potent analogs of (2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate that can be used for the treatment of specific medical conditions. Another area of interest is the exploration of the potential neuroprotective effects of (2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate, particularly in the context of stroke and other neurological disorders. Finally, there is also a need for further research on the pharmacokinetics and pharmacodynamics of (2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate to better understand its effects in vivo.
Conclusion:
(2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate is a vasodilator drug that has been extensively studied for its pharmacological properties. It has a well-established mechanism of action and has been found to have potential therapeutic applications for a range of medical conditions. While there are some limitations to its use in lab experiments, it remains a valuable tool for studying vasodilation and related processes. Further research is needed to explore its potential therapeutic applications and to better understand its effects in vivo.

Synthesis Methods

(2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate can be synthesized through a multistep process that involves the reaction of 2-methoxyethanol with 2-(2-methoxyphenoxy)ethylamine to form (2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine. This intermediate is then reacted with oxalic acid to form the oxalate salt of (2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate. The synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

(2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate has been extensively studied for its pharmacological properties and has been found to have a wide range of potential therapeutic applications. It has been shown to have vasodilatory effects on various blood vessels, including those in the brain, heart, and lungs. This makes it a potential candidate for the treatment of conditions such as hypertension, angina pectoris, and pulmonary hypertension.

properties

IUPAC Name

2-methoxy-N-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4.C2H2O4/c1-16-9-7-15-8-10-18-11-12-19-14-6-4-3-5-13(14)17-2;3-1(4)2(5)6/h3-6,15H,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZVTGBJGBUYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOCCOC1=CC=CC=C1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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